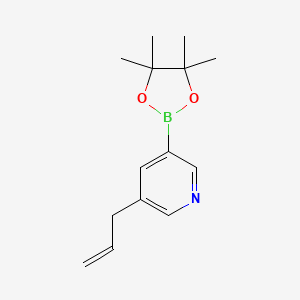
3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
**
Mécanisme D'action
Target of Action
Compounds with similar structures, such as allylboronic acid pinacol ester , are known to act as nucleophiles in the catalytic allylation of simple ketoimines .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions and olefin metathesis . These reactions are fundamental in organic chemistry and are involved in the synthesis of many complex organic compounds.
Action Environment
The efficacy and stability of 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability.
Activité Biologique
3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. The unique structural features of this compound, particularly the dioxaborolane moiety, suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H17BN2O2 with a molecular weight of 234.11 g/mol. The compound features a pyridine ring substituted with an allyl group and a dioxaborolane moiety. The presence of boron in the structure may confer unique reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing boron have shown various biological activities including anticancer properties, antimicrobial effects, and potential applications in drug delivery systems. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of boron-containing compounds. For example:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have reported IC50 values as low as 0.56 µM for related structures in inhibiting tubulin polymerization .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| CA-4 | 1.0 | Tubulin inhibition |
| 10h | 0.56 | Tubulin inhibition |
These findings suggest that the dioxaborolane moiety may enhance the interaction with cellular targets involved in cancer proliferation.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyridine derivatives including those with dioxaborolane substituents against human leukemia cell lines (HL-60 and U937). The results indicated that certain derivatives significantly induced apoptosis and inhibited cell cycle progression at concentrations as low as 100 nM .
Case Study 2: Synergistic Effects
Another investigation assessed the combination of boron-containing compounds with conventional chemotherapeutics. The results revealed enhanced cytotoxicity when used in combination therapy compared to individual treatments alone .
Propriétés
IUPAC Name |
3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUFETWFCHHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














